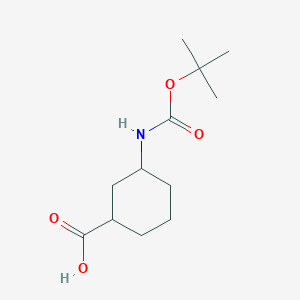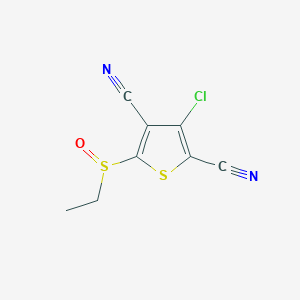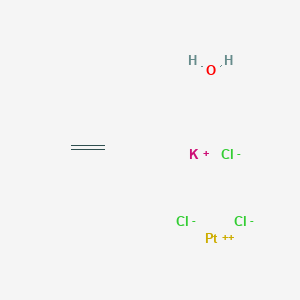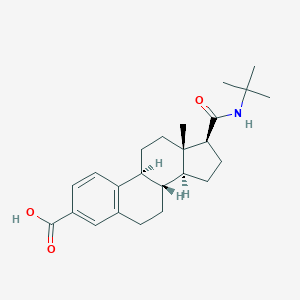
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as TBCA, is a synthetic derivative of estrogen that has been used in scientific research to investigate its potential therapeutic applications. TBCA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is not fully understood, but it is thought to involve the activation of estrogen receptors. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to bind to estrogen receptors alpha and beta, and to induce the expression of estrogen-responsive genes. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been found to have estrogen-independent effects, suggesting that it may act through other pathways as well.
生化学的および生理学的効果
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been shown to regulate the expression of genes involved in cell proliferation, differentiation, and survival. These effects suggest that 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid may have therapeutic potential in a variety of disease contexts.
実験室実験の利点と制限
One advantage of using 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be difficult to synthesize and purify, which can limit its availability and reproducibility. Additionally, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have low solubility in aqueous solutions, which can make it challenging to work with in some experimental contexts.
将来の方向性
There are many potential directions for future research on 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid. One area of interest is the development of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid's effects on other disease contexts, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand the mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid and its interactions with other signaling pathways. Overall, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is a promising compound with potential applications in a variety of scientific contexts.
合成法
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of estrone with t-butyl isocyanate and subsequent hydrolysis. Other methods involve the use of different reagents and solvents, and the choice of method can impact the yield and purity of the final product.
科学的研究の応用
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been studied in a variety of contexts, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to protect against neuronal damage in models of Parkinson's disease and stroke. In cardiovascular disease, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to reduce inflammation and improve cardiac function in animal models of heart failure.
特性
CAS番号 |
124651-01-0 |
|---|---|
製品名 |
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
分子式 |
C24H33NO3 |
分子量 |
383.5 g/mol |
IUPAC名 |
(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25-21(26)20-10-9-19-18-8-5-14-13-15(22(27)28)6-7-16(14)17(18)11-12-24(19,20)4/h6-7,13,17-20H,5,8-12H2,1-4H3,(H,25,26)(H,27,28)/t17-,18-,19+,20-,24+/m1/s1 |
InChIキー |
XDFFJSAVOUJVAR-OCWLBIEKSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
同義語 |
17-(N-t-butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-BCETCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



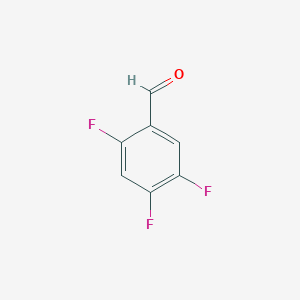
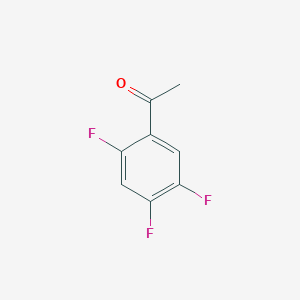


![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
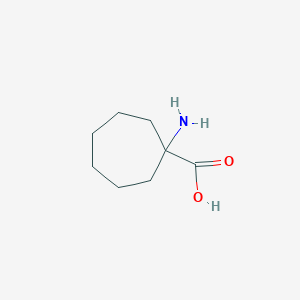
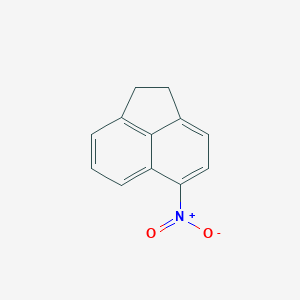
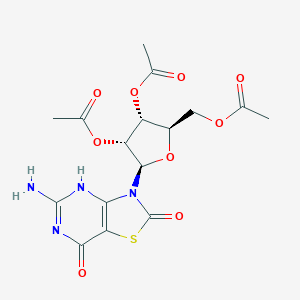
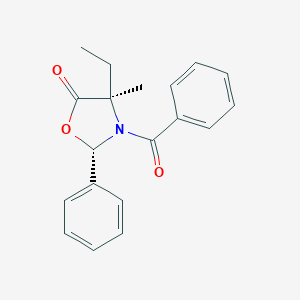
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
